molecular formula C9H9NO2S3 B4421447 N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide

N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B4421447
M. Wt: 259.4 g/mol
InChI Key: NHITYUYCQCBQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with sulfonamide groups. For instance, the reaction between 2-thiophenemethylamine and thiophene-2-sulfonyl chloride under basic conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: undergoes various chemical reactions, including:

Scientific Research Applications

N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways .

Comparison with Similar Compounds

N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide: can be compared with other thiophene derivatives, such as:

    Thiophene-2-sulfonamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity.

    2-Thiophenemethylamine: Contains an amine group instead of a sulfonamide group, leading to different chemical properties and reactivity.

    Thiophene-2-carboxamide: Features a carboxamide group, which can influence its solubility and biological activity. The uniqueness of lies in its specific structure, which combines the properties of both thiophene and sulfonamide groups, potentially enhancing its biological activities and chemical reactivity.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S3/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h1-6,10H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHITYUYCQCBQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Reactant of Route 4
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Reactant of Route 5
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.